Harmine Hydrochloride
CAS No.: 343-27-1
Cat. No.: VC20741131
Molecular Formula: C13H13ClN2O
Molecular Weight: 248.71 g/mol
Purity: 95 %
* For research use only. Not for human or veterinary use.

CAS No. | 343-27-1 |
---|---|
Molecular Formula | C13H13ClN2O |
Molecular Weight | 248.71 g/mol |
IUPAC Name | 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole;hydrochloride |
Standard InChI | InChI=1S/C13H12N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-7,15H,1-2H3;1H |
Standard InChI Key | VNPLYCKZIUTKJM-UHFFFAOYSA-N |
SMILES | CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.Cl |
Canonical SMILES | CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.Cl |
Appearance | Off-white to pale green powder |
Chemical Properties and Structure
Harmine hydrochloride is a fluorescent harmala alkaloid belonging to the beta-carboline family of compounds. It is formulated as a hydrochloride salt to enhance water solubility and bioavailability compared to its parent compound, harmine .
Molecular Characteristics
The compound exhibits specific chemical properties that define its behavior in biological systems:
Parameter | Value |
---|---|
Molecular Formula | C13H12N2O·ClH |
Molecular Weight | 248.708 g/mol |
CAS Number | 343-27-1 |
Stereochemistry | Achiral |
Optical Activity | None |
Defined Stereocenters | 0/0 |
The structural characteristics include a beta-carboline core structure, with the hydrochloride salt formation providing improved pharmacokinetic properties .
Solubility and Physical Properties
In laboratory settings, harmine hydrochloride demonstrates favorable solubility characteristics essential for research applications:
Solvent | Solubility at 25°C |
---|---|
DMSO | 21 mg/mL (84.43 mM) |
Water | 21 mg/mL (84.43 mM) |
This high water solubility represents a significant advantage over the parent compound for biological research and potential therapeutic applications .
Natural Sources and Biosynthetic Origin
Harmine hydrochloride is derived from harmine, which occurs naturally in several plant species. The parent compound is prominently found in Peganum harmala (Syrian rue), a traditional medicinal plant used in Middle Eastern, Central Asian, and South American traditional medicine . Another significant source is the South American vine Banisteriopsis caapi, which has been used in traditional Amazonian preparations .
The hydrochloride salt form is specifically synthesized to enhance pharmacological properties while maintaining the core biological activities of harmine .
Pharmacological Profile
Enzyme Inhibition Characteristics
Harmine hydrochloride exhibits selective enzyme inhibition properties that contribute to its diverse pharmacological effects:
Target Enzyme | Inhibitory Potency |
---|---|
DYRK1A | IC50 = 33 nM |
DYRK1B | IC50 = 166 nM |
DYRK2 | IC50 = 1.9 μM |
DYRK4 | IC50 = 80 μM |
Monoamine Oxidase A (MAO-A) | Reversible inhibition |
Monoamine Oxidase B (MAO-B) | No significant inhibition |
The compound functions as a highly cell-permeant and competitive inhibitor of ATP binding to the kinase pocket of DYRK1A, with approximately 60-fold higher selectivity compared to DYRK2 .
Receptor Interactions
Beyond enzyme inhibition, harmine hydrochloride interacts with several receptor systems:
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Inhibits the 5-HT2A serotonin receptor with a Ki value of 397 nM
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Inhibits PPARγ (peroxisome proliferator-activated receptor gamma)
These receptor interactions contribute to the compound's complex pharmacological profile and potential therapeutic applications.
Clinical Studies in Humans
Phase 1 Single Ascending Dose Study
A critical Phase 1 clinical trial investigated the safety, tolerability, and maximum tolerated dose (MTD) of pharmaceutical-grade harmine hydrochloride in healthy adults:
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Study design: Open-label single ascending dose trial
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Subject population: Healthy adults aged 18-55 years with normal BMI (19-30) and no prior psychiatric history
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Dosing strategy: Continuous reassessment method (CRM) with potential doses ranging from 100-1200 mg
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Study endpoints: MTD determination, safety profile, and assessment of potential psychoactive effects
This represents the first systematic characterization of pharmaceutical-quality harmine hydrochloride effects in healthy participants under controlled clinical conditions.
Maximum Tolerated Dose Determination
The study established critical dosing parameters:
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MTD range: Between 100-200 mg
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Weight-based threshold: Approximately 2.7 mg/kg
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Dose-limiting toxicity: 90% of participants receiving >2.7 mg/kg experienced dose-limiting toxicities
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Psychoactive effects: Limited intrinsic psychoactive effects at tolerated doses
This pharmacokinetic and safety data provides essential guidance for dose selection in potential therapeutic applications.
Anticancer Properties and Mechanisms
Effects on Breast Cancer Cells
Research has demonstrated significant anticancer activity against breast cancer (BC) cell lines:
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Inhibits cell proliferation in both hormone-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells
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Suppresses migration, invasion, and colony formation capabilities
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Reduces phosphorylation of PI3K, AKT, and mTOR signaling proteins
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Increases FOXO3a expression, a tumor suppressor transcription factor
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Activates differential MAPK pathways: p38 phosphorylation in MCF-7 cells and JNK phosphorylation in MDA-MB-231 cells
The compound's activity against both estrogen receptor-positive and triple-negative breast cancer cells suggests broad anticancer potential regardless of hormone receptor status.
Cell Cycle Regulation
Harmine hydrochloride demonstrates specific effects on cell cycle progression in cancer cells:
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Induces G2/M cell cycle arrest in breast cancer cells
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Increases expression of p53 and p21 tumor suppressor proteins
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Upregulates phosphorylation of cell division cycle proteins (p-cdc25, p-cdc2)
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Modulates cyclin B1 expression
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These changes collectively prevent cancer cells from completing mitosis
The G2/M phase arrest represents a potent mechanism for inhibiting cancer cell proliferation.
Effects on Liver Cancer Cells
Studies in hepatocellular carcinoma models demonstrate dose-dependent inhibition:
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Inhibits growth of HepG2 cells with IC50 of 9.80 μg/mL
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Demonstrates dose-dependent inhibition across a concentration range of 0.625-20 μg/mL
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Exhibits time-dependent cytotoxic effects, with optimal activity at 48 hours post-treatment
This hepatic cancer cell inhibition further broadens the potential anticancer applications.
Other Biological Activities
Beyond its anticancer properties, harmine hydrochloride exhibits diverse pharmacological activities:
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Neuroprotective effects potentially relevant to neurodegenerative disorders
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Promotes differentiation of osteoblasts, suggesting applications in bone disorders
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Enhances chondrocyte differentiation, relevant to cartilage-related conditions
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Inhibits osteoclastogenesis, indicating potential in preventing bone resorption
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Has been used as a C-11 labeled probe in positron emission tomography imaging
This multifaceted activity profile suggests potential therapeutic applications across multiple disease categories.
Molecular Signaling Mechanisms
MAPK Pathway Modulation
Harmine hydrochloride affects mitogen-activated protein kinase (MAPK) signaling in a cell-type specific manner:
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Activates p38 MAPK phosphorylation in MCF-7 breast cancer cells
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Induces JNK phosphorylation in MDA-MB-231 breast cancer cells
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Both p38 and JNK activation contribute to increased FOXO3a expression
This differential MAPK pathway activation represents a complex signaling mechanism contributing to the compound's anticancer effects.
PI3K/AKT/mTOR Pathway Inhibition
The compound demonstrates significant inhibition of the PI3K/AKT/mTOR signaling cascade:
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Reduces phosphorylation of PI3K, a key upstream kinase
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Decreases AKT phosphorylation, particularly in combination with LY294002 (an AKT inhibitor)
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Downregulates mTOR activation
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These changes collectively inhibit cell survival, proliferation, and growth pathways
The dual inhibition of both MAPK and PI3K/AKT/mTOR pathways represents a multitargeted approach to cancer cell growth inhibition.
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